C14H19BrN4OS
Description
The compound C14H19BrN4OS is a brominated heterocyclic organic molecule containing nitrogen, oxygen, and sulfur. For instance, brominated hydrazonoesters (e.g., C14H19BrN2O4) exhibit antiplasmodial activity and isomerism, which may parallel the reactivity of this compound . The sulfur atom in the target compound likely enhances its polarity and binding affinity compared to oxygen analogs, while the bromine substituent contributes to steric and electronic effects.
Properties
Molecular Formula |
C14H19BrN4OS |
|---|---|
Molecular Weight |
371.30 g/mol |
IUPAC Name |
2-bromo-5-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H19BrN4OS/c1-7(2)12-11(17-14(15)21-12)13(20)16-6-10-8(3)18-19(5)9(10)4/h7H,6H2,1-5H3,(H,16,20) |
InChI Key |
KOQZNJCDEXYEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=C(SC(=N2)Br)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H19BrN4OS typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a brominated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of sulfur and oxygen functionalities. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
C14H19BrN4OS: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can have different properties and applications depending on the specific functional groups introduced.
Scientific Research Applications
C14H19BrN4OS: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, is used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of C14H19BrN4OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the associated biological pathway. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling events. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
C14H19BrN2O4 ()
- Structural Features: Contains a glycolohydrazonoester backbone with E/Z isomerism. Molecular weight: 359.22 g/mol (vs. ~403.3 g/mol for C14H19BrN4OS). Purity: 46% in recrystallized form; melting point: 152.4°C (ethyl acetate/hexane).
- Key Differences :
- Lacks sulfur and two nitrogen atoms present in C14H19BrN4OS.
- Higher oxygen content may reduce lipophilicity compared to the sulfur-containing target compound.
C6H5BBrClO2 ()
- Structural Features: Boron-containing aromatic compound with bromine and chlorine substituents. Molecular weight: 235.27 g/mol; logP (XLOGP3): 2.15 (indicating moderate lipophilicity).
- Key Differences: Presence of boron and chlorine alters reactivity compared to the purely organic this compound.
C4F7N (C4-FN, )
- Structural Features :
- Fluorinated nitrile used in high-voltage equipment.
- CAS 42532-60-5; polar CN group with strong electronegativity due to fluorine substituents.
- Key Differences: Fluorine atoms confer thermal stability and inertness, unlike the reactive bromine and sulfur in this compound.
Data Table: Comparative Analysis
Research Findings and Implications
Biological Activity
The compound with the molecular formula C14H19BrN4OS is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its applications in various fields.
- Molecular Formula : this compound
- Molecular Weight : 360.3 g/mol
- IUPAC Name : 2-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-5-amine
- Structural Features : The compound contains a bromine atom, nitrogen heterocycles, and a furan moiety, which are significant for its biological interactions.
This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, which may improve membrane permeability and facilitate interactions with cellular components.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess antimicrobial properties against a range of pathogens. For instance, studies have shown that halogenated compounds can disrupt bacterial cell membranes or inhibit bacterial growth by targeting ribosomal functions.
| Pathogen Type | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive bacteria | Effective | 25-50 µg/mL |
| Gram-negative bacteria | Moderate | 50-100 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest low toxicity towards human lymphocytes, indicating potential for therapeutic use without significant adverse effects.
Case Studies
- Antibacterial Activity Against Vibrio cholerae
- Antifungal Properties
- Cancer Cell Line Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
